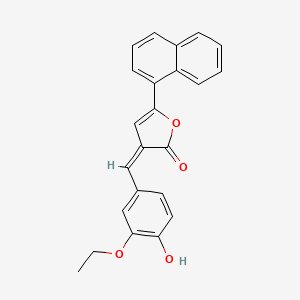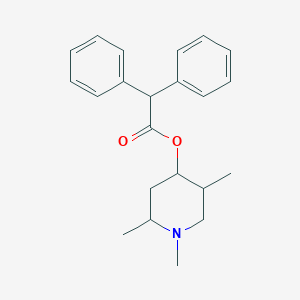
4-(3-fluorobenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorobenzyl)-2,6-dimethylmorpholine is a synthetic compound that is used in scientific research for its unique properties and potential applications. This compound is commonly referred to as FDBDM and has been the subject of numerous studies in recent years. In
Aplicaciones Científicas De Investigación
FDBDM has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where FDBDM has been shown to have a selective affinity for certain types of dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Another area of research where FDBDM has shown potential is in the study of cancer. Recent studies have shown that FDBDM has anti-cancer properties and can inhibit the growth of certain types of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of FDBDM is not fully understood, but it is believed to act as a selective dopamine receptor antagonist. This means that it binds to certain dopamine receptors in the brain and blocks their activity. This can have a range of effects on the body, depending on the specific receptors that are affected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDBDM are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific dopamine receptors that are affected. Some of the potential effects of FDBDM include changes in dopamine signaling, alterations in neurotransmitter release, and changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FDBDM is its selectivity for certain dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders and for developing new treatments for these conditions. However, there are also some limitations to using FDBDM in lab experiments. For example, it can be difficult to control the dose and duration of exposure, and there may be individual differences in how different subjects respond to the compound.
Direcciones Futuras
There are many potential future directions for research on FDBDM. Some of the most promising areas of research include further exploration of its anti-cancer properties, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the development of new compounds based on the structure of FDBDM that could have even greater selectivity and efficacy. Overall, FDBDM is a valuable tool for scientific research and has the potential to lead to new discoveries and treatments in a variety of fields.
Métodos De Síntesis
FDBDM is synthesized through a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base catalyst. The resulting product is purified through a series of chromatography steps to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKUPBBKSQXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)

![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)

![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)

